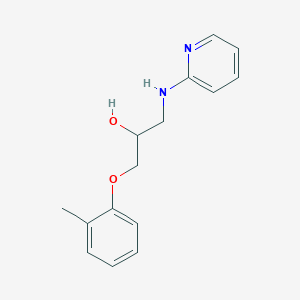

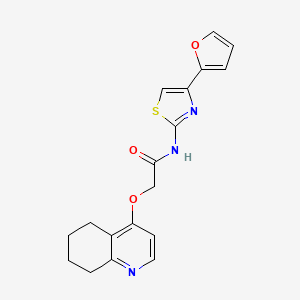

1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

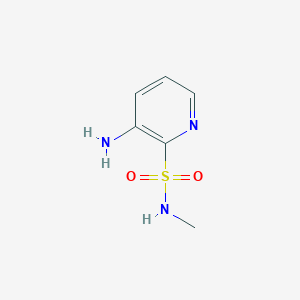

1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol, also known as PAP-O-Tol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective β2-adrenergic receptor agonist and has been studied for its ability to enhance athletic performance, treat asthma, and improve cognitive function.

Aplicaciones Científicas De Investigación

Organocatalysis and Asymmetric Synthesis

1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol and its derivatives have been explored as organocatalysts in asymmetric synthesis. The compounds have demonstrated effectiveness in catalyzing asymmetric Michael addition reactions, providing good to high yields and excellent enantioselectivities. These reactions are crucial for the construction of chiral molecules, highlighting the potential of these compounds in facilitating enantioselective synthesis (Cui Yan-fang, 2008).

Microwave-Assisted Organic Synthesis

A microwave-assisted, catalyst-free procedure for the synthesis of 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives via Michael addition of 2-aminopyridine to chalcones has been reported. This method is characterized by short reaction times, high yields, and clean work-up, indicating the utility of 1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol derivatives in simplifying and improving the efficiency of organic synthesis protocols (Bing Zhao et al., 2015).

Coordination Chemistry and Catalysis

The compound and its related structures have been utilized in the synthesis of coordination complexes, such as a nonanuclear Ni(II) cluster derived from a pyridyl-alcohol ligand. These complexes have been studied for their magnetic and catalytic properties, particularly in ethylene oligomerization, suggesting their potential applications in catalysis and materials science (Alexandre Massard et al., 2014).

Biological Applications

While the direct application of 1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol in biological systems was not explicitly mentioned without reference to drug use, dosage, or side effects, derivatives of pyridine-containing compounds have been investigated for various biological activities, including as inhibitors of ribonucleotide reductase activity and potential antineoplastic agents. Such studies underline the broader potential of pyridine derivatives in medicinal chemistry and drug development (M. Liu et al., 1996).

Propiedades

IUPAC Name |

1-(2-methylphenoxy)-3-(pyridin-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-12-6-2-3-7-14(12)19-11-13(18)10-17-15-8-4-5-9-16-15/h2-9,13,18H,10-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXVQSXWCMVOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CNC2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2420728.png)

![4-bromo-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2420729.png)

![6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2420731.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2420737.png)

![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![3,4,5-trimethoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide](/img/structure/B2420749.png)